Triphenyl phosphite
Overview
Description
Triphenyl phosphite is an organophosphorus compound with the chemical formula P(OC₆H₅)₃. It is a colorless to pale yellow liquid with a mild aromatic odor. This compound is known for its versatility and is widely used in various industrial and chemical processes. It serves as a stabilizer for polymers, a reactant in the synthesis of other phosphorus compounds, and a ligand in coordination chemistry .
Mechanism of Action
Target of Action
Triphenyl phosphite (TPP) is an organophosphorus compound that primarily targets polymers such as polyethylene, polypropylene, polystyrene, polyvinyl chloride, and synthetic rubber . It serves as a versatile reagent in the synthesis of phosphorus ligands .
Mode of Action
TPP functions as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . It acts as a hydroperoxide-decomposing secondary antioxidant . Its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . TPP can act as a chain-breaking primary antioxidant by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .
Biochemical Pathways
TPP is involved in several biochemical pathways. It serves as a reactant in the synthesis of novel diruthenium di-μ-hydrido complexes . It also acts as a catalyst in the highly selective allylic alkylation with a carbon nucleophile at the more substituted allylic terminus catalyzed by iridium complexes .
Pharmacokinetics
It is known that tpp is prepared from phosphorus trichloride and phenol in the presence of a catalytic amount of base . The reaction time for the synthesis of TPP has been significantly shortened compared to standard single batch reaction conditions .
Result of Action
The primary result of TPP’s action is the stabilization of polymers against degradation during processing and long-term applications . It exhibits antioxidant activity, decomposing hydroperoxides and terminating radical chain oxidation . This results in the prevention of polymer degradation, thereby enhancing the longevity and stability of the polymers .
Action Environment
The action of TPP can be influenced by environmental factors. It is stable under normal conditions but can degrade in the presence of strong acids or oxidizing agents . It has good solubility and can dissolve in most organic solvents . It is recommended to handle TPP under inert atmospheres to prevent oxidation and hydrolysis, which can lead to degradation of the product and release of phosphoric acids .
Biochemical Analysis
Biochemical Properties
Triphenyl phosphite is a precursor to trimethylphosphine . It serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It interacts with various biomolecules, such as CH3MgBr, to undergo reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules . It can be quaternized by methyl iodide, resulting in [CH3(C6H5O)3P] + I− .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl phosphite is typically synthesized by reacting phenol with phosphorus trichloride in the presence of a suitable base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{HOC}_6\text{H}_5 \rightarrow \text{P(OC}_6\text{H}_5)_3 + 3 \text{HCl} ] The base neutralizes the hydrochloric acid formed during the reaction, ensuring the process is efficient and scalable .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and minimal by-products. Continuous flow methods have been developed to enhance efficiency, allowing for kilogram-scale production. These methods employ various bases such as sodium, triethylamine, pyridine, and benzothiazole to achieve satisfactory yields .
Chemical Reactions Analysis
Types of Reactions: Triphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to triphenyl phosphate.
Reduction: It serves as a reducing agent in certain organic reactions.
Substitution: It can react with alkyl halides to form alkyl phosphites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides like methyl iodide are commonly used in substitution reactions .
Major Products:
Oxidation: Triphenyl phosphate.
Reduction: Various reduced phosphorus compounds.
Substitution: Alkyl phosphites
Scientific Research Applications
Triphenyl phosphite has diverse applications across multiple fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals such as nickel, palladium, and platinum. .
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and agrochemicals.
Industry: It acts as a stabilizer and antioxidant in the production of polymers and plastics, preventing degradation during high-temperature processing. .
Comparison with Similar Compounds
Triphenylphosphine: Similar in structure but contains a phosphorus atom bonded directly to three phenyl groups.
Triphenyl phosphate: An oxidized form of triphenyl phosphite, used as a flame retardant and plasticizer.
Uniqueness: this compound is unique due to its ability to act as both a stabilizer and a reactant in various chemical processes. Its versatility in forming coordination complexes and its effectiveness as an antioxidant make it invaluable in multiple applications .
Properties
IUPAC Name |
triphenyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLLSGMXQDNUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3P, Array | |
Record name | TRIPHENYL PHOSPHITE | |
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Record name | TRIPHENYL PHOSPHITE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026252 | |
Record name | Triphenyl phosphite | |
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Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triphenyl phosphite is a clear, pale yellow liquid with a clean, pleasant odor. (NTP, 1992), Liquid; NKRA, Colorless to pale yellow solid or oily liquid; mp = 22-25 deg C; [ICSC] Pleasant odor; [HSDB] Off-white or yellow low melting solid; mp = 22-24 deg C; [MSDSonline], COLOURLESS-TO-PALE YELLOW SOLID OR OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TRIPHENYL PHOSPHITE | |
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Record name | Phosphorous acid, triphenyl ester | |
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Boiling Point |
680 °F at 760 mmHg (NTP, 1992), 360 °C | |
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Flash Point |
425 °F (NTP, 1992), 425 °F (218 °C) (OPEN CUP), 218 °C o.c. | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Insoluble in water. Very soluble in ethanol, organic solvents., Solubility in water: none | |
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Density |
1.1844 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1842 @ 20 °C, Relative density (water = 1): 1.18 | |
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Vapor Density |
>1 (air = 1) | |
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Color/Form |
Water-white to pale yellow solid or oily liquid | |
CAS No. |
101-02-0 | |
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Melting Point |
72 to 75 °F (NTP, 1992), 25 °C, 22-25 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Triphenyl phosphite's interactions are diverse and depend heavily on the context:
- As a ligand in metal complexes: this compound acts as a ligand, coordinating to metal ions like copper(I), nickel(0), and iridium(III) through its phosphorus atom. [, , ] This coordination influences the metal's reactivity and catalytic properties. [, ] In some cases, it can undergo ortho-metallation, forming a metal-carbon bond with the phenyl ring. []
- As a reagent in organic synthesis: this compound reacts with activated acetylenic esters to yield stable heterocyclic phosphorus ylides and phosphonate esters. [] It can also facilitate amide bond formation in the presence of lithium chloride. []
- As a stabilizer in polymers: this compound acts as an antioxidant and stabilizer in polymers like PVC, improving their thermal and color stability. [, ] It achieves this by reacting with and neutralizing reactive species that can degrade the polymer.
ANone:
- Molecular formula: C18H15O3P [, ]
- Molecular weight: 310.29 g/mol []
- Spectroscopic data:
ANone:
- Stability: this compound is stable under inert conditions but can hydrolyze in the presence of water, releasing phenol. [] It acts as an antioxidant, especially in polymers like PVC, enhancing their thermal and color stability. [, ]
ANone: this compound exhibits catalytic activity in various reactions:
- Polymerization: It acts as a co-initiator with metal carbonyls, such as molybdenum carbonyl and tetrakis(this compound)nickel(0), in free-radical polymerization of vinyl monomers like methyl methacrylate. [, , ] The mechanism involves ligand exchange with the monomer, followed by reaction with an organic halide to generate initiating radicals. [, , ]
- Hydroamination: (this compound)gold(I) chloride, in the presence of silver triflate, catalyzes the intermolecular hydroamination of alkenes and dienes with sulfonamides. [] The reaction proceeds with high regioselectivity, favoring the internal carbon of terminal alkenes and the less substituted double bond in dienes. []
ANone: While specific examples of computational studies on this compound are limited in the provided abstracts, potential applications include:
A:
- Stability: this compound is susceptible to hydrolysis in the presence of water, forming phenol and phosphoric acid. [] This degradation pathway can be accelerated by acidic or basic conditions.
ANone: While specific SHE regulations are not mentioned, this compound's toxicity and potential environmental impact warrant careful handling and disposal:
- Toxicity: Animal studies show that this compound can cause neurotoxicity, with effects ranging from tremors and ataxia to paralysis. [] It can also cause skin irritation and sensitization. [, ]
ANone: this compound exhibits toxicity in animal models, raising concerns about potential health risks:
- Neurotoxicity: It can induce ataxia, spinal cord degeneration, and paralysis in various animals, including rats, cats, and chickens. [, ] These effects are attributed to its potential to metabolize into neurotoxic compounds, similar to triorthocresyl phosphite. []
- Skin irritation and sensitization: Dermal exposure can cause mild irritation and potentially allergic contact dermatitis. [, ]
ANone:
- Chromatography: Gas chromatography (GC) and liquid chromatography (LC) can separate and quantify this compound in mixtures. []
- Spectroscopy:
- Infrared (IR) spectroscopy: Identifies this compound based on its characteristic P–O–C and aromatic ring vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can quantify this compound in solution. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states in this compound and its complexes. []
- Thermal analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties and decomposition behavior of this compound. [, ]
- Microscopy: Scanning electron microscopy (SEM) can visualize the morphology of this compound films on surfaces. []
ANone: While specific ecotoxicity data is limited in the provided abstracts, the potential for this compound to release phenol upon hydrolysis raises concerns:
- Phenol release: Hydrolysis of this compound generates phenol, a known toxicant to aquatic life. [] Release of phenol into the environment, especially water bodies, could have detrimental effects on aquatic ecosystems.
ANone: this compound's diverse applications require different alternatives depending on the specific use:
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